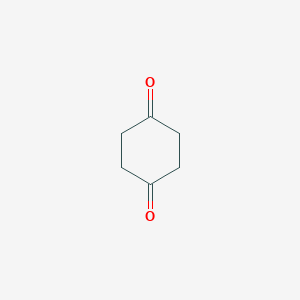

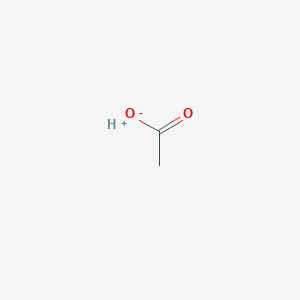

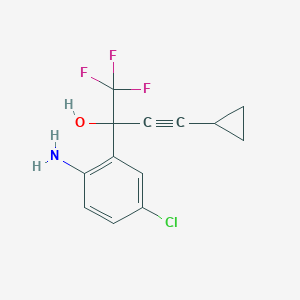

![molecular formula C12H14O2S B043182 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione CAS No. 189501-33-5](/img/structure/B43182.png)

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione often involves the arylated transformation of pentanedione derivatives. For example, 1-Phenyl-2,4-pentanedione can be prepared from 2,4-pentanedione and arylated with diaryliodonium chloride, demonstrating a method that could be adapted for the synthesis of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione (Song-Hong Wei, 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 3-(4-Fluorophenyl)-1,5-bis (pyridyl)-1,5-pentanedione, provides insights into the geometry and electronic structure, which are critical for understanding the chemical behavior of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione. Crystal structure determination through X-ray diffraction methods is a common approach for such analysis (Huanmei Guo et al., 2014).

Chemical Reactions and Properties

The reactivity of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be inferred from studies on similar compounds. For instance, the synthesis and chemical reactions of aminomethyloxy derivatives of pentane derivatives show a range of functionalities, highlighting the versatility of pentanedione compounds in chemical synthesis (I. A. Dzhafarov et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be explored through spectroscopic methods, including NMR and IR spectroscopy, to determine molecular conformation and dynamics. The synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provide an example of how these methods are applied in the study of complex organic molecules (E. Opozda et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione, such as reactivity and stability, can be assessed through its reactions with other chemical entities. Studies on the reactivity of pentanedione derivatives towards various reagents and conditions provide valuable insights into the chemical properties of these compounds. For example, the cascade radical reactions via alpha-(arylsulfanyl)imidoyl radicals illustrate the complexity of reactions that pentanedione derivatives can undergo (L. Benati et al., 2003).

科学的研究の応用

Synthesis of Metal Complexes

Research has shown the utility of 1-phenyl-2,4-pentanedione derivatives in the preparation of metal complexes. For instance, coordinatively unsaturated Cp*Ru alkoxo complexes have been synthesized using 1-phenyl-2,4-pentanedione derivatives, demonstrating their role in organometallic chemistry and potential catalytic applications (Koelle, Rietmann, & Raabe, 1997). These complexes have been studied for their dimerization behavior and solution equilibria, providing insights into their structural dynamics.

Organic Synthesis and Ligand Formation

1-Phenyl-2,4-pentanedione has been utilized in the synthesis of various organic compounds. A notable example includes the formation of polyfunctionalized furans through acid-catalyzed transformations (Onitsuka, Nishino, & Kurosawa, 2000). Such transformations highlight the versatility of 1-phenyl-2,4-pentanedione derivatives in facilitating complex organic reactions that lead to heterocyclic compounds with potential pharmaceutical applications.

Crystal Structure and Material Studies

The compound also plays a role in the study of crystal structures and material sciences. For instance, the crystal structure of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione was determined, illustrating the compound's utility in elucidating molecular geometries and interactions within crystalline materials (Guo, Zhang, & Li, 2014).

Novel Synthetic Pathways

Furthermore, research on 1-phenyl-2,4-pentanedione has led to the discovery of novel synthetic pathways for the preparation of complex organic molecules. This includes the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, showcasing the compound's utility in generating functionalized organic molecules with potential applicability in various chemical industries (Qian, Yamada, Nishino, & Kurosawa, 1992).

将来の方向性

特性

IUPAC Name |

1-(4-methylsulfanylphenyl)pentane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZPSYCLXIRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441433 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione | |

CAS RN |

189501-33-5 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

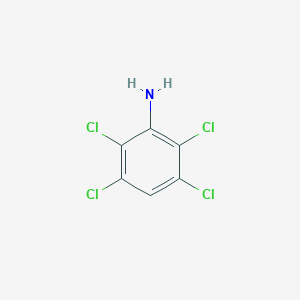

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)